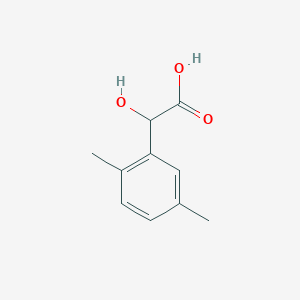

2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid

Description

Table 1: Physical and Chemical Properties of this compound

The acid dissociation constant prediction of 3.49 with an uncertainty of 0.10 indicates that this compound exhibits moderate acidity, stronger than simple carboxylic acids due to the electron-withdrawing effects of the hydroxyl group and the aromatic substitution pattern. This enhanced acidity aligns with the general behavior observed in alpha-hydroxy carboxylic acids, where internal hydrogen bonding and electronic effects contribute to increased acid strength compared to their non-hydroxylated counterparts.

Historical Context of Hydroxyacetic Acid Derivatives

The historical development of hydroxyacetic acid derivatives traces its origins to the mid-nineteenth century when fundamental discoveries in organic chemistry established the foundation for understanding these important compounds. The parent compound of this family, glycolic acid or hydroxyacetic acid, was first conceptualized in 1848 by French chemist Auguste Laurent, who proposed the existence of this hypothetical acid based on his studies of the amino acid glycine, which was then called glycocolle. Laurent's prescient theoretical work suggested that glycine might be the amine derivative of an unknown acid, which he termed glycolic acid, demonstrating remarkable chemical intuition that preceded experimental verification by several years.

The actual synthesis and isolation of glycolic acid was achieved in 1851 through the collaborative efforts of German chemist Adolph Strecker and Russian chemist Nikolai Nikolaevich Sokolov. Their pioneering work involved treating hippuric acid with nitric acid and nitrogen dioxide to form an ester of benzoic acid and glycolic acid, which they called benzoglycolic acid or benzoyl glycolic acid. The subsequent hydrolysis of this ester through prolonged boiling with dilute sulfuric acid yielded pure glycolic acid, establishing the first reliable synthetic pathway to this important compound class. This breakthrough represented a crucial milestone in organic synthesis methodology and opened new avenues for the development of related hydroxyacetic acid derivatives.

The evolution of hydroxyacetic acid chemistry throughout the late nineteenth and early twentieth centuries led to the development of increasingly sophisticated derivatives, including mandelic acid and its substituted analogs. Mandelic acid, which shares structural similarities with this compound through its phenyl-substituted hydroxyacetic acid framework, has demonstrated significant historical importance in medical applications, particularly as an antibacterial agent for treating urinary tract infections. The success of mandelic acid in therapeutic applications provided impetus for the synthesis and evaluation of other phenyl-substituted hydroxyacetic acid derivatives, leading to the development of compounds like this compound with enhanced or modified properties.

The advancement of synthetic organic chemistry techniques throughout the twentieth century enabled more sophisticated approaches to hydroxyacetic acid derivative synthesis. Multiple synthetic pathways have been developed, including hydrolysis of alpha-halocarboxylic acids, addition of hydrogen cyanide to aldehydes or ketones followed by hydrolysis, and specialized routes involving dilithiated carboxylic acids. These methodological advances have facilitated the preparation of complex derivatives such as this compound, which can be synthesized from various precursors including 2-oxazolemethanol and alpha-(2,5-dimethylphenyl)-4,5-dihydro-4,4-dimethyl compounds.

Significance in Organic Chemistry and Industrial Applications

The significance of this compound in organic chemistry extends far beyond its role as a simple derivative, encompassing its utility as a versatile synthetic intermediate and its potential applications in pharmaceutical development. As a member of the alpha-hydroxy carboxylic acid family, this compound exhibits enhanced reactivity compared to conventional carboxylic acids due to the electron-withdrawing effects of the hydroxyl group and the aromatic substitution pattern. This increased acidity, predicted to have a pKa value of 3.49, makes it particularly valuable in synthetic transformations requiring acidic conditions or acid-catalyzed reactions.

The compound's structural features enable diverse chemical transformations that are fundamental to organic synthesis methodology. The presence of both hydroxyl and carboxylic acid functional groups allows for selective functionalization through various reaction pathways, including esterification, amidation, and oxidation reactions. The dimethyl-substituted phenyl ring provides additional sites for potential derivatization while also influencing the compound's steric and electronic properties, making it suitable for applications requiring specific molecular architectures. These characteristics position this compound as a valuable building block in the construction of more complex molecular structures.

Industrial applications of hydroxyacetic acid derivatives have demonstrated significant economic importance across multiple sectors, with glycolic acid serving as a model for understanding the broader potential of this compound class. Glycolic acid finds extensive use in textile manufacturing as a dyeing and tanning agent, in food processing as a preservative and flavoring component, and in the production of plastics, adhesives, solvents, and emulsion polymers. The pharmaceutical industry has particularly benefited from hydroxyacetic acid derivatives, with applications ranging from chemical peels in dermatology to serving as intermediates in drug synthesis. These established applications suggest significant potential for specialized derivatives like this compound in niche industrial applications.

Table 2: Comparative Properties of Hydroxyacetic Acid Derivatives

The development of synthetic methodologies for this compound reflects the ongoing advancement in organic chemistry techniques and the growing demand for specialized chemical intermediates. Current synthesis approaches require careful control of reaction conditions, including temperature and pH optimization, to ensure optimal yields and product purity. The purification process typically involves recrystallization from solvents such as methanol to obtain high-purity crystalline material suitable for further chemical transformations or analytical studies. These technical requirements highlight the sophisticated nature of modern organic synthesis and the precision necessary for producing specialized compounds with potential pharmaceutical applications.

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKPCVWDAMENNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298861 | |

| Record name | 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5766-40-5 | |

| Record name | 5766-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods

Multi-Step Synthesis Starting from p-Xylene

A well-documented and industrially relevant method uses p-xylene as the starting material, proceeding through a sequence of reactions to yield the target compound. The method is noted for its simplicity, environmental compatibility, and relatively high overall yield (~63-88%) under optimized conditions.

Stepwise Reaction Sequence:

| Step | Reaction Type | Description | Key Reagents / Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | p-Xylene reacts with chloroacetyl chloride or equivalent to form 2-chloro-1-(2,5-dimethylphenyl)ethanone | AlCl3 catalyst, excess p-xylene as solvent, room to mild heat | 2-chloro-1-(2,5-dimethylphenyl)ethanone |

| 2 | Ketal Formation / Protection | Conversion of ketone to ketal to protect carbonyl group during rearrangement | Suitable diol and acid catalyst | Ketal-protected intermediate |

| 3 | Zinc Salt Catalyzed Rearrangement | Rearrangement of ketal intermediate catalyzed by zinc salts (e.g., zinc acetate, zinc chloride) | Zinc salt catalyst (1-50 mol%), mild heating | Rearranged intermediate |

| 4 | Alkaline Hydrolysis | Hydrolysis of rearranged intermediate to form sodium salt of 2,5-dimethylphenylacetic acid | NaOH solution, 90-105°C, 1-2 hours | Sodium 2,5-dimethylphenylacetate |

| 5 | Acidification and Crystallization | Acidification with HCl to pH 1-2 to precipitate the target acid | 30% HCl, filtration, drying, purification with n-hexane | 2,5-Dimethylphenylacetic acid (final product) |

This sequence avoids expensive reagents, uses environmentally benign solvents, and allows solvent recovery, making it suitable for industrial scale-up.

Alternative Routes

Another method involves direct Friedel-Crafts acylation of p-xylene with chloroacetyl chloride in the presence of aluminum chloride, followed by work-up and hydrolysis steps to yield the acid. This approach also employs:

- Excess p-xylene as solvent.

- Controlled temperature for optimal conversion.

- Subsequent neutralization and isolation by filtration.

This method emphasizes high purity and yield of the acid via careful control of reaction parameters.

Analytical and Yield Data

| Parameter | Value / Description |

|---|---|

| Overall Yield | 63.4% (optimized conditions) to 88.57% (acid isolation step) |

| Purification | Crystallization from acidified aqueous solution, n-hexane recrystallization |

| Characterization | 1H NMR (CDCl3, 300 MHz): δ 2.27 (m, 6H, CH3), 3.63 (s, 2H, CH2), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H) |

| Mass Spectrometry (ESI-MS) | m/z 163.1 [M-H]^- |

These data confirm the successful synthesis and purity of the target compound.

Research Findings and Industrial Relevance

- The described preparation methods are designed to circumvent existing patents (e.g., Bayer’s patent) and offer cost-effective, environmentally friendly alternatives.

- The use of zinc salt catalysts in the rearrangement step is a key innovation, improving yield and reducing the need for precious metals.

- The process conditions are mild, avoiding harsh reagents and enabling straightforward downstream processing.

- The methods have been cited in subsequent patents for related pharmaceutical intermediates, indicating their industrial applicability.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Steps | Catalyst/Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | p-Xylene | Friedel-Crafts acylation, ketal formation, zinc salt rearrangement, hydrolysis, acidification | AlCl3, Zn salts (ZnO, ZnCl2, ZnAc2), NaOH, HCl | 63.4-88.6 | Environmentally friendly, industrial scale suitable |

| 2 | p-Xylene | Friedel-Crafts acylation with chloroacetyl chloride, work-up, hydrolysis, acidification | AlCl3, NaOH, HCl | High | Uses excess p-xylene solvent, high purity product |

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(2,5-Dimethylphenyl)-2-oxoacetic acid or 2-(2,5-Dimethylphenyl)acetic acid.

Reduction: Formation of 2-(2,5-Dimethylphenyl)-2-hydroxyethanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential as an intermediate in the synthesis of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including:

- Antimicrobial Agents : Compounds derived from 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid have been studied for their activity against bacterial strains, demonstrating significant antimicrobial properties.

- Anticonvulsants : Research indicates that derivatives of this compound may exhibit anticonvulsant activity, providing a basis for further development in treating epilepsy and other seizure disorders.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the production of 2-hydroxyamides. A study highlighted a mild and eco-friendly one-pot synthesis method that utilizes this compound as a starting material for creating complex organic structures. The reaction conditions were optimized to achieve high yields while minimizing by-products:

| Additive | Time (h) | Yield (%) |

|---|---|---|

| Cu(OAc) | 2 | 92 |

| Zn(OAc) | 8 | 74 |

| Ni(OAc) | 8 | 76 |

| NaOAc | 24 | 80 |

This table illustrates the influence of different additives on the yield of the desired product during the synthesis process .

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound in drug formulations. It has been identified as a promising candidate for:

- Cancer Treatment : The compound's derivatives have shown efficacy in enhancing the antitumor effects when used in combination with established chemotherapy agents. For instance, studies indicated that certain formulations significantly increased apoptosis rates in cancer cells when combined with existing drugs .

- Neurological Disorders : Given its potential anticonvulsant properties, ongoing research is focusing on its efficacy in treating neurological disorders, with preliminary results suggesting beneficial effects on neuronal excitability and seizure control.

Case Studies

Several case studies have documented the successful application of this compound in various contexts:

- Case Study 1 : A study examined the use of a derivative of this compound as an adjunct therapy in patients undergoing treatment for chronic myelogenous leukemia. The results demonstrated improved patient outcomes with reduced side effects when combined with standard chemotherapy protocols.

- Case Study 2 : Another investigation focused on its antimicrobial properties against resistant bacterial strains. The compound exhibited significant inhibitory effects, suggesting its utility as a lead compound for developing new antibiotics.

Mécanisme D'action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetic acid moiety can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The dimethyl-substituted phenyl ring may also contribute to the compound’s overall hydrophobic interactions and stability within biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The biological and chemical behavior of 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid can be contextualized through comparisons with structurally related compounds. Key factors include substituent electronic effects, positional isomerism, and functional group variations.

Substituent Effects: Methyl vs. Halogen Groups

- 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid (CAS: 35599-92-9; C₈H₆Cl₂O₃): Replacing methyl groups with electron-withdrawing chlorine atoms increases acidity (pKa reduction) and alters lipophilicity. However, the lower lipophilicity of chloro derivatives may reduce membrane permeability compared to methyl-substituted analogs.

- 2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride (CAS: 1135916-78-7; C₁₀H₁₃NO₂·HCl): The amino group introduces a basic nitrogen, forming water-soluble hydrochloride salts. This modification shifts reactivity toward nucleophilic interactions, contrasting with the hydroxyl group’s hydrogen-bonding role in the parent compound .

Positional Isomerism

- The 3,5-dimethyl configuration on the anilide ring enhances PET-inhibitory activity (IC₅₀ ~10 µM) compared to ortho-substituted derivatives, likely due to optimized steric and electronic interactions with the photosystem II D1 protein . For this compound, the 2,5-dimethyl arrangement may balance steric bulk and electron-donating effects to modulate binding affinity.

Functional Group Variations

- Such derivatives are often explored as herbicides (e.g., auxin mimics) due to their resistance to metabolic degradation .

- Benzilic acid’s historical use as a starting material for anticholinergic drugs underscores the pharmacological relevance of hydroxyacetic acid derivatives .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- The 2,5-dimethyl substitution in the target compound may similarly optimize these interactions .

- Solubility and Bioavailability: The hydrochloride salt of the amino derivative (CAS: 1135916-78-7) demonstrates improved aqueous solubility, highlighting the trade-off between lipophilicity and bioavailability in drug design .

- Synthetic Accessibility : Microwave-assisted synthesis (used in for carboxamides) could be adapted for efficient production of this compound derivatives, enabling rapid SAR studies.

Activité Biologique

2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid, also known as 2,5-dimethylmandelic acid, is an organic compound with the molecular formula C10H12O3. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and antidiabetic properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by a hydroxy group (-OH) attached to an acetic acid moiety, with a dimethyl-substituted phenyl group. The compound appears as a white crystalline solid and has a melting point of approximately 116.5-117 °C. Its chemical reactivity allows it to undergo various transformations typical of hydroxy acids, making it versatile in synthetic organic chemistry.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of hydroxy acids, including this compound, exhibit significant antimicrobial properties. A series of novel compounds derived from polyacetylene substituted 2-hydroxy acids were tested against clinically relevant microbes. Notably, some derivatives demonstrated potent activity against Pseudomonas aeruginosa , indicating the potential for therapeutic applications in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of Hydroxy Acid Derivatives

| Compound Name | Microbe Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 50 µg/mL |

| Polyacetylene substituted derivative | Staphylococcus aureus | 30 µg/mL |

| Another derivative | Escherichia coli | 40 µg/mL |

2. Antidiabetic Potential

The inhibition of carbohydrate-hydrolase enzymes is a critical strategy in managing type 2 diabetes. Research has shown that compounds structurally related to this compound can inhibit α-glucosidase , an enzyme that plays a significant role in carbohydrate metabolism. In vitro studies have demonstrated that certain derivatives exhibit IC50 values lower than the standard inhibitor acarbose, suggesting their potential as effective antidiabetic agents .

Table 2: α-Glucosidase Inhibition Activity

| Compound Name | IC50 Value (µM) | Comparison to Acarbose (IC50 = 750 µM) |

|---|---|---|

| N-arylacetamide derivative | 49.0 ± 0.4 | 15.3-fold more potent |

| Another derivative | 183.6 ± 0.8 | Significantly active |

Case Study on Antimicrobial Efficacy

In a study conducted on a series of hydroxy acid derivatives, researchers found that compounds similar to this compound exhibited promising antimicrobial activity against various pathogens. The study highlighted the effectiveness of these compounds against resistant strains and underscored their potential for further development into therapeutic agents .

Case Study on Antidiabetic Properties

Another investigation focused on the synthesis and evaluation of α-glucosidase inhibitors derived from phenylacetamide structures. The results indicated that modifications to the phenyl ring significantly influenced inhibitory potency against α-glucosidase, with some compounds showing enhanced activity compared to established drugs like acarbose . This suggests that the structural characteristics of this compound may contribute positively to its biological efficacy.

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid, and how can purity be optimized?

The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, a Suzuki-Miyaura cross-coupling between 2,5-dimethylphenylboronic acid and a hydroxyacetic acid precursor can yield the target compound. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity, as validated in analogous syntheses of aryl-substituted acetic acid derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : NMR (DMSO-) reveals aromatic protons (δ 6.8–7.2 ppm), hydroxy group (δ 5.2–5.5 ppm), and methyl groups (δ 2.2–2.5 ppm). NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.

- FT-IR : Peaks at ~3400 cm (O-H stretch), 1700 cm (C=O), and 1250 cm (C-O) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS ([M-H] ion) validates molecular weight (e.g., calculated for CHO: 180.0786). Cross-reference with spectral libraries of structurally similar compounds (e.g., diphenylglycolic acid derivatives) enhances accuracy .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that the compound is hygroscopic and prone to oxidation. Storage in amber vials under inert gas (N) at -20°C in anhydrous DMSO or ethanol minimizes degradation. Accelerated stability testing (40°C/75% RH for 14 days) with periodic HPLC analysis is recommended to establish shelf-life .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of this compound derivatives?

Derivatives with 2,5-dimethylphenyl groups have shown activity as GPR40 agonists, enhancing glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methyl) at the 2- and 5-positions improve receptor binding affinity. In vitro assays using HEK293 cells transfected with human GPR40 and glucose tolerance tests in rodent models are standard methodologies .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

- Yield Discrepancies : Compare reaction parameters (catalyst loading, temperature). For example, Pd(PPh)-catalyzed couplings may yield 60–75% under optimized conditions, while impurities from side reactions (e.g., diaryl ether formation) require GC-MS analysis .

- Biological Variability : Standardize assay conditions (cell line passage number, glucose concentration). Meta-analysis of datasets from multiple labs (e.g., PubChem BioAssay) can identify outliers .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- LC-MS/MS : Detects sub-ppm-level impurities (e.g., residual boronic acid or palladium).

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed.

- X-ray Crystallography : Confirms absolute configuration and crystal packing, critical for patent applications .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate variables (solvent polarity, reaction time).

- Data Validation : Cross-check spectral data with computational tools (e.g., ACD/Labs or Gaussian simulations) .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, referencing Safety Data Sheets for handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.